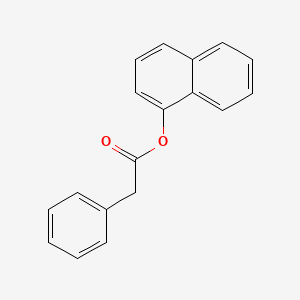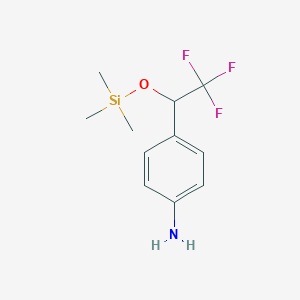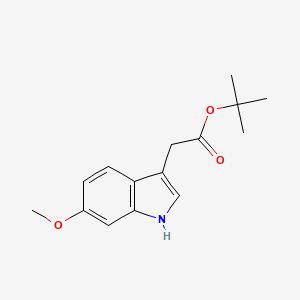
4-(5-nitro-1H-indazol-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-nitro-1H-indazol-3-yl)benzonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitro-1H-indazol-3-yl)benzonitrile typically involves the formation of the indazole ring followed by nitration and subsequent functionalization. One common method includes the cyclization of ortho-substituted benzylidenehydrazine with hydrazine . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-nitro-1H-indazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Cyclization: The indazole ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Cyclization: Catalysts like Cu(OAc)2 and solvents like DMSO are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(5-amino-1H-indazol-3-yl)benzonitrile, while nucleophilic substitution can introduce various functional groups at the nitrile position.
Applications De Recherche Scientifique
4-(5-nitro-1H-indazol-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and cellular processes.
Mécanisme D'action
The mechanism of action of 4-(5-nitro-1H-indazol-3-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-amino-1H-indazol-3-yl)benzonitrile: Similar structure but with an amino group instead of a nitro group.
4-(5-chloro-1H-indazol-3-yl)benzonitrile: Contains a chloro group instead of a nitro group.
4-(5-methyl-1H-indazol-3-yl)benzonitrile: Contains a methyl group instead of a nitro group.
Uniqueness
4-(5-nitro-1H-indazol-3-yl)benzonitrile is unique due to its nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and certain medicinal chemistry applications .
Propriétés
Numéro CAS |
1356087-72-3 |
|---|---|
Formule moléculaire |
C14H8N4O2 |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
4-(5-nitro-1H-indazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O2/c15-8-9-1-3-10(4-2-9)14-12-7-11(18(19)20)5-6-13(12)16-17-14/h1-7H,(H,16,17) |
Clé InChI |
KMBIKHPJMIOEPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)

![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)
